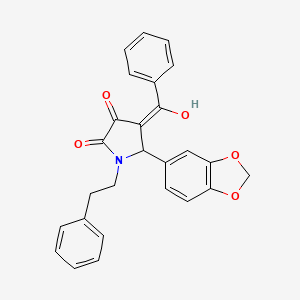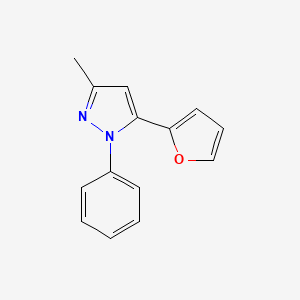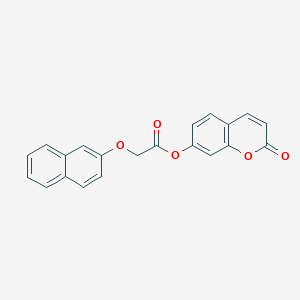![molecular formula C21H33NO B11095757 2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)methyl]phenol](/img/structure/B11095757.png)
2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL is a phenolic compound characterized by the presence of bulky tert-butyl groups and a cyclohexylimine moiety. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL typically involves the reaction of 2,6-di-tert-butylphenol with cyclohexylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imine bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molybdate surfactants.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Diphenoquinone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as an antioxidant in fuels, lubricants, and polymers to prevent oxidative degradation.
Biology: Investigated for its potential as a stabilizer in biological samples and reagents.
Medicine: Explored for its antioxidant properties, which may have therapeutic implications in preventing oxidative stress-related diseases.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from oxidation. This allows the compound to effectively scavenge free radicals and prevent oxidative damage. The imine group can also participate in redox reactions, further enhancing the compound’s antioxidant capacity .
Comparison with Similar Compounds
Similar Compounds
2,6-DI-TERT-BUTYLPHENOL: Shares the tert-butyl groups but lacks the cyclohexylimine moiety, making it less versatile in certain applications.
2,6-DI-TERT-BUTYLPYRIDINE: Contains a pyridine ring instead of a phenol, altering its chemical reactivity and applications.
Uniqueness
2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL is unique due to the combination of its bulky tert-butyl groups and the cyclohexylimine moiety. This structure provides enhanced stability and reactivity, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C21H33NO |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(cyclohexyliminomethyl)phenol |
InChI |
InChI=1S/C21H33NO/c1-20(2,3)17-12-15(13-18(19(17)23)21(4,5)6)14-22-16-10-8-7-9-11-16/h12-14,16,23H,7-11H2,1-6H3 |
InChI Key |
WRDWZTRUQVJCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazole-2(5H)-thione](/img/structure/B11095675.png)

![2-Propenoic acid, 3-[(cyanomethyl)thio]-2-[(diethoxyphosphinothioyl)oxy]-, ethyl ester](/img/structure/B11095686.png)
![3,4,5-trihydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11095691.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methoxybenzoate](/img/structure/B11095701.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11095708.png)
![4-(decyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11095712.png)

![N-[(2Z)-3,4-bis(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11095718.png)
![N-{3-Benzyl-5-[(2,4-dimethyl-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-3-fluoro-benzamide](/img/structure/B11095722.png)

![N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide](/img/structure/B11095738.png)
![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2,4-dichlorophenyl)-2-iminoimidazolidin-4-one](/img/structure/B11095746.png)
![N-[4-({2-[(4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11095753.png)
